D2 Receptor Binding Affinity
In a comparative study using human striatal tissue and [3H]spiperone radioligand binding, cabergoline displayed the highest D2 receptor affinity among clinically approved dopamine agonists [1]. The Ki for cabergoline (0.61 nM) was numerically superior to lisuride (0.95 nM) and substantially lower than the second-generation non-ergot agonists pramipexole (79.5 µM) and ropinirole (98.7 µM) [1].
| Evidence Dimension | D2 dopamine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.61 nM |
| Comparator Or Baseline | Lisuride: 0.95 nM; Pramipexole: 79.5 µM (79,500 nM); Ropinirole: 98.7 µM (98,700 nM) |
| Quantified Difference | Cabergoline affinity is 1.6-fold higher than lisuride; >130,000-fold higher than pramipexole |
| Conditions | Human striatal tissue homogenates; [3H]spiperone radioligand displacement assay; n=3-6 independent experiments |
Why This Matters
For receptor binding studies requiring high-affinity D2 engagement at low nanomolar concentrations, cabergoline diphosphate provides superior assay sensitivity relative to non-ergot agonists.
- [1] Gerlach M, Double K, Arzberger T, et al. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. J Neural Transm. 2003;110(10):1119-1127. View Source
